molecular formula C15H11NO6 B6405003 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261955-07-0

2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6405003
CAS RN: 1261955-07-0
M. Wt: 301.25 g/mol
InChI Key: YJXQBHHSPOHAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid (2-MPC-4-NB) is an organic acid that is used in a wide range of scientific research applications. It is a white, crystalline solid that is stable at room temperature and has a molecular weight of 254.2 g/mol. 2-MPC-4-NB has a melting point of 170-172°C and a boiling point of 350°C. It is soluble in water but insoluble in ether and ethanol. 2-MPC-4-NB is a common reagent in organic synthesis, and is used in a variety of biochemical and physiological studies.

Mechanism of Action

2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9). CYP2C9 is responsible for the metabolism of a wide range of drugs, including anticoagulants, anti-inflammatory drugs, and anticonvulsants. By inhibiting CYP2C9, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can increase the concentration of these drugs in the bloodstream, potentially leading to increased efficacy of certain drugs.
Biochemical and Physiological Effects
2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme CYP2C9, as mentioned above. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of the enzyme cytochrome P450 3A4 (CYP3A4). CYP3A4 is responsible for the metabolism of a wide range of drugs, including statins, antiretrovirals, and immunosuppressants. By inhibiting CYP3A4, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can increase the concentration of these drugs in the bloodstream, potentially leading to increased efficacy of certain drugs.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent, and is easy to obtain. It is also a versatile reagent, and can be used in a wide range of organic synthesis reactions. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be used in a variety of biochemical and physiological studies, as it has a wide range of biochemical and physiological effects.
However, there are some limitations to the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in laboratory experiments. It is a relatively unstable compound, and must be stored at low temperatures to prevent degradation. In addition, it is not soluble in many solvents, and must be used in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in scientific research. One potential direction is the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in drug discovery and development. By inhibiting the activity of CYP2C9 and CYP3A4, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could potentially be used to increase the efficacy of certain drugs. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new compounds with novel biochemical and physiological effects. Another potential direction is the use of 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in biotechnology applications. It could be used to develop new enzymes for use in biotechnological processes, or to modify existing enzymes for increased efficiency. Finally, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% could be used to develop new compounds for use in medical diagnostics and therapeutics.

Synthesis Methods

2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a number of methods. The most common method is the reaction of 3-methoxycarbonylphenylhydrazine with 4-nitrobenzoic acid in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of 4-nitrobenzoic anhydride with 3-methoxycarbonylphenylhydrazine, and the reaction of 4-nitrobenzaldehyde with 3-methoxycarbonylphenylhydrazine.

Scientific Research Applications

2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is a versatile and efficient way to produce a wide range of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 2-(3-Methoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is used in biochemical and physiological studies, as it has a wide range of biochemical and physiological effects.

properties

IUPAC Name

2-(3-methoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-22-15(19)10-4-2-3-9(7-10)13-8-11(16(20)21)5-6-12(13)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXQBHHSPOHAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690695
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-07-0
Record name 3'-(Methoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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